molecular formula C9H6ClNO3 B3057857 6-Chloro-5-methoxy-1h-indole-2,3-dione CAS No. 85778-01-4

6-Chloro-5-methoxy-1h-indole-2,3-dione

Cat. No.: B3057857
CAS No.: 85778-01-4
M. Wt: 211.6 g/mol
InChI Key: FWJAXCYHPKHRKH-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-1h-indole-2,3-dione is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is a white to light yellow crystalline solid with low solubility at room temperature. It can dissolve in some organic solvents like alcohols, ethers, and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-5-methoxy-1h-indole-2,3-dione typically involves the chlorination of 5-methoxy-1h-indole using ferric chloride under suitable conditions . The reaction proceeds as follows:

    Starting Material: 5-methoxy-1h-indole

    Reagent: Ferric chloride (FeCl3)

    Reaction Conditions: Chlorination reaction under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxy-1h-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the indole ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted indole derivatives .

Scientific Research Applications

6-Chloro-5-methoxy-1h-indole-2,3-dione has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1h-indole-2,3-dione: Lacks the chloro group, leading to different reactivity and properties.

    6-Chloro-1h-indole-2,3-dione: Lacks the methoxy group, affecting its solubility and chemical behavior.

    5-Chloro-1h-indole-2,3-dione: Similar structure but with different substitution patterns, influencing its reactivity.

Uniqueness

6-Chloro-5-methoxy-1h-indole-2,3-dione is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and diverse applications in synthetic chemistry .

Properties

IUPAC Name

6-chloro-5-methoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJAXCYHPKHRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579495
Record name 6-Chloro-5-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85778-01-4
Record name 6-Chloro-5-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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